![molecular formula C23H20N2O2S B2507627 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide CAS No. 438028-43-4](/img/structure/B2507627.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds with similar structural motifs, such as the tetrahydrobenzo[b]thiophene moiety, which is a common feature in the discussed compounds. These compounds are of interest due to their potential antitumor activities and their diverse synthetic pathways .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to yield a range of heterocyclic derivatives. The key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, is central to these syntheses, which proceed through one-pot reactions under mild conditions, leading to high yields and diverse products . Another synthesis route involves the microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst, leading to the formation of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide .
Molecular Structure Analysis
The molecular structure of the related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and MS, as well as X-ray single-crystal diffraction. For instance, the crystal structure of a trifluoroacetamide derivative reveals that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar .
Chemical Reactions Analysis
The chemical reactions leading to the synthesis of these compounds involve regioselective attacks and cyclization events. The diversity of the synthesized products is due to the competition of reaction pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of the tetrahydrobenzo[b]thiophene moiety and various substituents like cyano and trifluoroacetamide groups influence the compounds' reactivity and potential biological activity. The crystal structure analysis provides insights into the conformation and planarity of the rings, which are important for understanding the properties of these compounds .
Antitumor Evaluation
The antitumor activities of the synthesized compounds have been evaluated in vitro against various human cancer cell lines, including breast, lung, CNS, liver, colon, prostate, and cervix cancer cells. Some compounds have shown high inhibitory effects, with particular derivatives demonstrating cytocidal effects through the up-regulation of caspases and inhibition of metalloproteinases and angiogenesis markers . The structure-property relationship and antitumor activity have also been investigated through electrochemical measurements and density functional theory calculations, providing a comparison between experimental and theoretical data .
Applications De Recherche Scientifique
Synthesis and Antitumor Evaluation
Researchers have developed polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showcasing the compound's utility in synthesizing derivatives with potential antitumor activities. These derivatives, comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibit high inhibitory effects against various human cancer cell lines, demonstrating the compound's relevance in medicinal chemistry for cancer treatment (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
Molecular Structure and Intermolecular Interactions
The compound N-3-hydroxyphenyl-4-methoxybenzamide has been synthesized and analyzed to understand the influence of intermolecular interactions on molecular geometry. This research provides insights into how such interactions, including dimerization and crystal packing, affect the structural properties of similar compounds, which is crucial for designing drugs with desired physicochemical characteristics (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).
Antimicrobial Applications
Novel acyclic and heterocyclic dyes and their precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant efficacy against a variety of tested microorganisms, highlighting the potential of such derivatives in antimicrobial dye development for textile finishing (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2011).
Crystal Structure Analysis
Propriétés
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c24-15-20-19-9-5-2-6-10-21(19)28-23(20)25-22(26)16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFERHLMZSEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

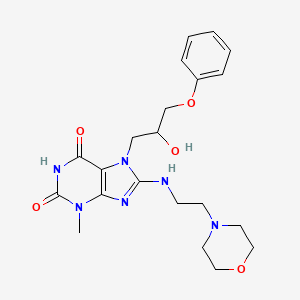
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)
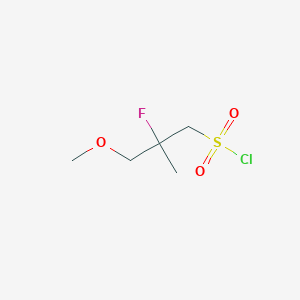

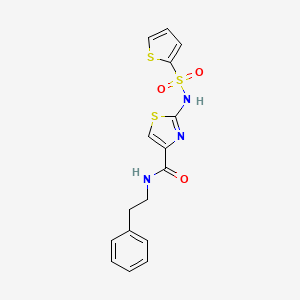
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)

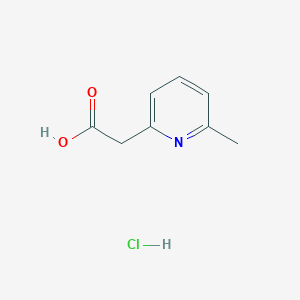
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
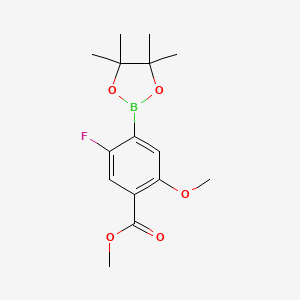
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)